
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide
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描述
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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生物活性
The compound 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide is a thiazole derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
This compound features a thiazole ring, a urea moiety, and various substituents that contribute to its biological activity. The molecular formula is C19H22ClN3O, and it has a molecular weight of approximately 343.85 g/mol. The presence of the 4-chlorophenyl group is particularly noteworthy due to its potential influence on the compound's interaction with biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate various physiological processes.
- Gene Expression Alteration : The compound may influence gene expression related to cell growth, apoptosis, and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Effects : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in vitro and in vivo.
- Antimicrobial Activity : Some thiazole derivatives possess antimicrobial properties against various pathogens.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |
Antimicrobial | Inhibits growth of Staphylococcus aureus |
Case Studies
- Antitumor Activity : In a study conducted on human breast cancer cells, the compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase-3, indicating a pathway leading to programmed cell death.
- Anti-inflammatory Effects : A mouse model of acute inflammation demonstrated that administration of the compound resulted in a notable decrease in paw edema and inflammatory cytokines. This suggests potential therapeutic applications for inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
常见问题
Q. What are the key considerations in synthetic route design for this compound to ensure high yield and purity?
Methodological Answer:
The synthesis of this thiazole-ureido derivative requires multi-step optimization. Key steps include:
- Stepwise assembly: First, construct the thiazole core via cyclization of thiourea intermediates with α-halo ketones. Subsequent urea linkage formation between the 4-chlorophenyl group and thiazole nitrogen should employ carbodiimide-based coupling agents (e.g., DCC or EDCI) under anhydrous conditions .
- Reaction parameters: Maintain strict temperature control (e.g., 0–5°C during coupling to minimize side reactions) and use aprotic solvents like DMF or dichloromethane. Catalysts such as DMAP can enhance acylation efficiency .
- Purity validation: Monitor reactions via TLC and purify intermediates via column chromatography. Final compound purity (>95%) should be confirmed by HPLC and corroborated by 1H-/13C-NMR resonance assignments (e.g., urea NH protons at δ 8.5–9.5 ppm, thiazole C=S absence in IR) .
Q. Which spectroscopic techniques are critical for structural validation, and what markers confirm integrity?
Methodological Answer:
- 1H-/13C-NMR: Key markers include:
- Thiazole C5-CH3 singlet at δ 2.3–2.5 ppm.
- Urea NH protons as broad singlets (δ 8.5–9.5 ppm).
- 3-Phenylpropyl chain protons as multiplet clusters (δ 1.6–2.8 ppm for CH2, δ 7.2–7.4 ppm for aromatic) .
- FT-IR: Confirm urea C=O stretch at ~1650–1700 cm−1 and absence of thiol (-SH) peaks at ~2550 cm−1 .
- HRMS: Exact mass matching within 3 ppm error (e.g., C21H20ClN4O2S requires [M+H]+ = 451.0952) .
Q. How can researchers resolve contradictions in biological activities reported for analogous compounds?
Advanced Strategy:
- Comparative SAR analysis: Systematically replace substituents (e.g., 4-chlorophenyl vs. 3-chlorophenyl in ) and assay against shared targets (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions (e.g., halogen bonding vs. steric hindrance) .
- Data normalization: Control for assay variability (e.g., cell line passage number, serum concentration) and validate findings across multiple models (e.g., microbial strains for antimicrobial studies) .
Q. What experimental strategies elucidate binding kinetics with enzymatic targets?
Advanced Methodology:
- Surface plasmon resonance (SPR): Immobilize target enzymes (e.g., carbonic anhydrase) on sensor chips. Titrate compound concentrations (1 nM–10 µM) to calculate association/dissociation rates (ka/kd) and equilibrium constants (KD) .
- Isothermal titration calorimetry (ITC): Measure enthalpy changes (ΔH) during binding to derive thermodynamic profiles (ΔG, ΔS). Requires high-purity protein (>90%) and compound solubility >100 µM in assay buffer .
Q. What in vitro protocols assess antimicrobial/anticancer potential?
Basic Protocol:
- Antimicrobial: Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). Use 72-hour exposure and calculate IC50 via nonlinear regression. Validate with flow cytometry for apoptosis (Annexin V/PI staining) .
Q. How do molecular dynamics simulations enhance stability analysis?
Advanced Computational Approach:
- Solvent modeling: Run 100-ns simulations in explicit water and lipid bilayers (GROMACS) to assess conformational stability. Monitor RMSD (<2 Å indicates stability) and solvent-accessible surface area (SASA) for hydrophobic core integrity .
- Free energy calculations: Use MM-PBSA to estimate binding free energy (ΔGbind) to targets, identifying critical residues (e.g., hydrogen bonds with thiazole N) .
Q. How to optimize recrystallization for X-ray diffraction?
Crystallography Strategy:
- Solvent selection: Screen mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) via slow evaporation. Ideal crystals form at 4°C with gradual cooling (1°C/hour) .
- Data collection: Use SHELXL for structure refinement. Validate with Rmerge < 5% and resolution ≤1.2 Å. Key metrics: urea dihedral angles (170–180°) and thiazole planarity .
Q. How to detect metabolic byproducts in hepatic microsome studies?
Advanced Analytical Method:
- Incubation: Use human liver microsomes (0.5 mg/mL) with NADPH regeneration. Quench reactions at 0, 15, 30, 60 minutes with ice-cold acetonitrile .
- LC-MS/MS analysis: Employ C18 columns (2.1 × 50 mm) and gradient elution (0.1% formic acid in H2O/ACN). Identify phase I metabolites (e.g., hydroxylation at 4-methyl) via mass shifts (+16 Da) and MS/MS fragmentation .
属性
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-14-18(19(27)23-13-5-8-15-6-3-2-4-7-15)29-21(24-14)26-20(28)25-17-11-9-16(22)10-12-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUYEKCVLTZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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